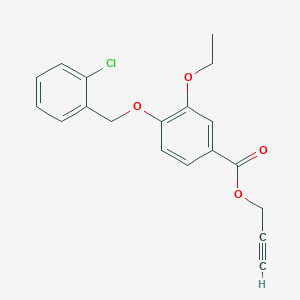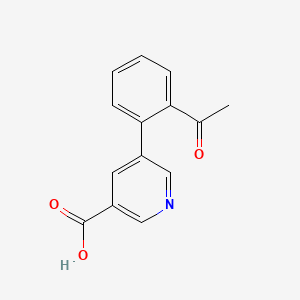
2'-Chloro-3,4,5,6-tetrahydro-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic organic compound featuring a bipyridine structure with a chlorine atom at the 2’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with a suitable cyclizing agent in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical properties.
Reduction Reactions: Reduction of the bipyridine ring can lead to the formation of tetrahydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: N-oxides of the bipyridine ring.
Reduction: Tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism by which 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity to produce a therapeutic effect.
Pathways Involved: The compound can interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, depending on its structural modifications and functional groups.
Comparación Con Compuestos Similares
2,2’-Bipyridine: A well-known ligand in coordination chemistry, differing by the absence of chlorine and the fully aromatic nature of the rings.
4,4’-Bipyridine: Another bipyridine derivative, used in the synthesis of coordination polymers and metal-organic frameworks.
2,3’-Bipyridine: Similar in structure but without the chlorine substitution, affecting its reactivity and binding properties.
Uniqueness: 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and interaction with other molecules. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
2-chloro-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7H,1-2,5-6H2 |
Clave InChI |
OSEGSYNSBTYDGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN=C(C1)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


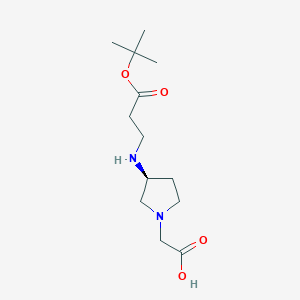
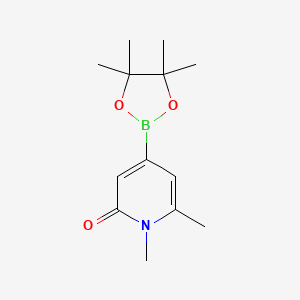
amine](/img/structure/B13002402.png)
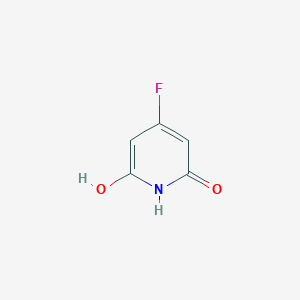
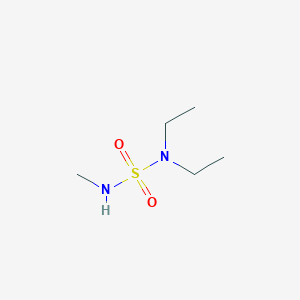
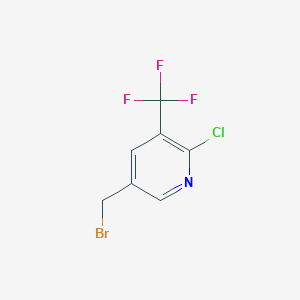


![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
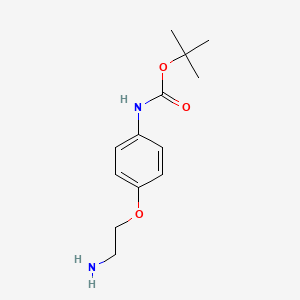
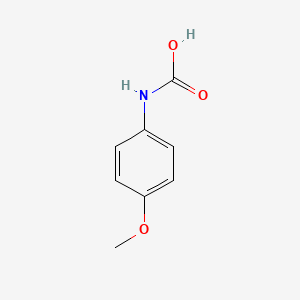
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
